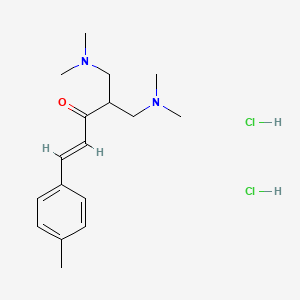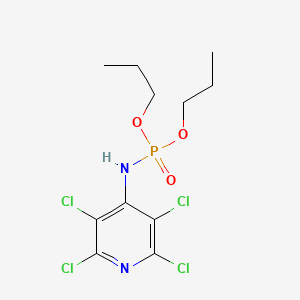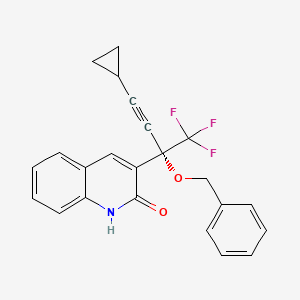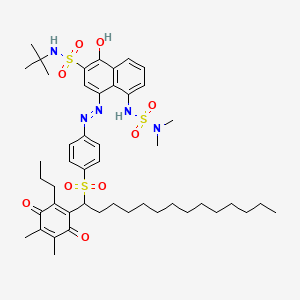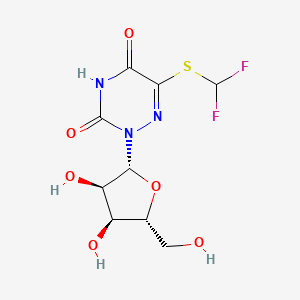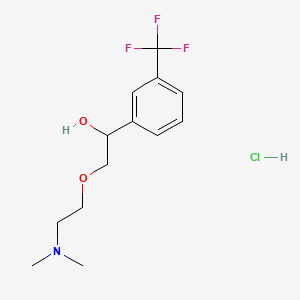
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride involves several synthetic routes and reaction conditions. While specific details on the synthesis of this exact compound are limited, similar compounds often involve the use of dimethylaminoethanol and trifluoromethylbenzene derivatives under controlled conditions . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Applications De Recherche Scientifique
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Mécanisme D'action
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparaison Avec Des Composés Similaires
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride can be compared with other similar compounds, such as:
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride: This compound has a similar structure but contains a methylthio group instead of a trifluoromethyl group
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol: Another similar compound with slight variations in its structure. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
131961-47-2 |
|---|---|
Formule moléculaire |
C13H19ClF3NO2 |
Poids moléculaire |
313.74 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]-1-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C13H18F3NO2.ClH/c1-17(2)6-7-19-9-12(18)10-4-3-5-11(8-10)13(14,15)16;/h3-5,8,12,18H,6-7,9H2,1-2H3;1H |
Clé InChI |
LOWSUYDTPKAWJR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOCC(C1=CC(=CC=C1)C(F)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


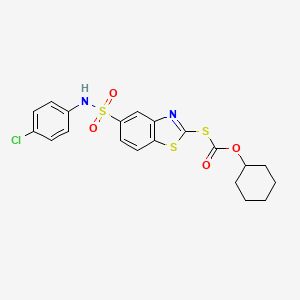

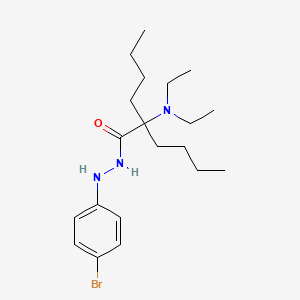
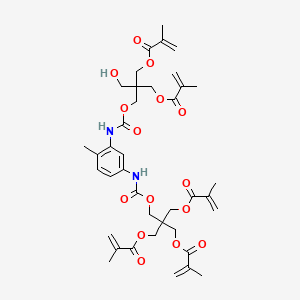

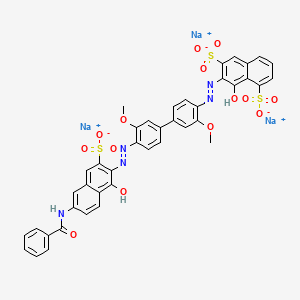
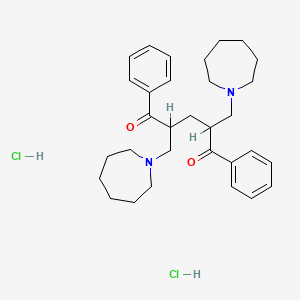
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
